4-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-cyclohexylpiperazin-2-one
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Overview
Description
4-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-cyclohexylpiperazin-2-one is a complex organic compound that features a unique combination of a benzodioxole ring, a pyrazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-cyclohexylpiperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-cyclohexylpiperazin-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-cyclohexylpiperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-cyclohexylpiperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole ring and have shown anticancer activity.
N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted derivatives: These compounds also contain the benzodioxole moiety and have been evaluated for their antioxidant activity.
Uniqueness
4-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-cyclohexylpiperazin-2-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-cyclohexylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-20-13-24(8-9-25(20)17-4-2-1-3-5-17)12-16-11-22-23-21(16)15-6-7-18-19(10-15)28-14-27-18/h6-7,10-11,17H,1-5,8-9,12-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRGLLBMIJPINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2=O)CC3=C(NN=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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